(5S,6R)-DiHETEs

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

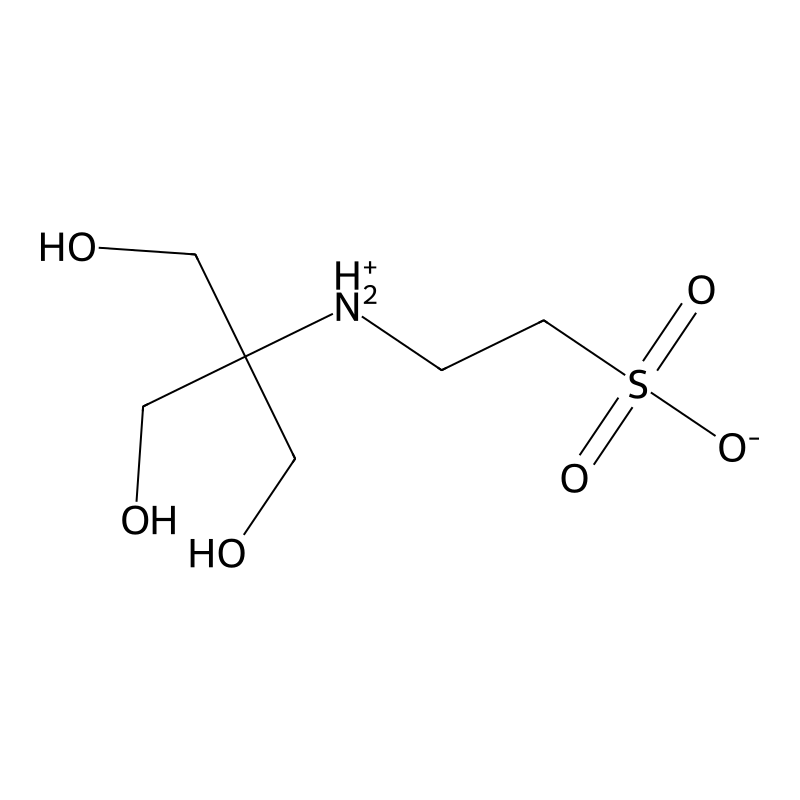

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, commonly referred to as TES, is a zwitterionic compound widely utilized in biological and biochemical research. It is characterized by its ability to maintain a stable pH in various biological systems. The molecular formula for this compound is C₆H₁₅NO₆S, with a molecular weight of approximately 229.25 g/mol. It appears as a white crystalline powder and has a melting point of 216°C .

As a buffer, TES maintains a stable pH environment in biological experiments. This stability is crucial for optimal function of enzymes, proteins, and other biomolecules that are sensitive to pH fluctuations []. The buffering action of TES relies on its ability to take up or release protons depending on the surrounding pH, as described in the Chemical Reactions Analysis section.

- Skin and Eye Irritation: TES may cause mild skin and eye irritation upon contact. Standard laboratory personal protective equipment (PPE) like gloves, safety glasses, and lab coats are recommended when handling TES [].

- Dust Inhalation: Inhalation of TES dust can irritate the respiratory tract. Use a fume hood when working with TES powder [].

Buffering Agent

The primary application of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) in scientific research lies in its ability to act as a buffer. A buffer solution helps maintain a stable pH within a specific range in biological experiments. TES is classified as a Good's buffer, a group of buffers developed by N.E. Good et al. specifically for biological applications due to their desirable properties []. TES has a pKa value of around 7.55, making it effective for maintaining pH in the range of 6.8 to 8.2 []. This pH range is particularly relevant for studying many biological systems, including enzymes and cellular processes.

Biological Research Applications

Due to its buffering capabilities, TES finds applications in various areas of biological research. Here are some specific examples:

- Enzyme Assays: Maintaining a consistent pH is crucial for studying enzyme activity. TES buffers can be used to ensure optimal pH conditions for enzymes, allowing researchers to accurately measure reaction rates and other enzymatic properties [].

- Cell Culture: Cells are sensitive to changes in pH. TES buffers can be used to create cell culture media that maintains a stable pH, promoting healthy cell growth and function [].

- Protein Purification: Protein purification techniques often involve protein precipitation at specific pH values. TES buffers can be used to create solutions with the desired pH for precipitation steps, facilitating the isolation of target proteins.

Other Potential Applications

While buffering is the primary application of TES in scientific research, ongoing research suggests potential uses beyond buffering:

- Drug Delivery: Some studies explore the use of TES as a component of drug delivery systems due to its biocompatible properties.

Buffering Mechanism- Protonation and Deprotonation: At lower pH levels, the sulfonic acid group can donate protons, while at higher pH levels, the amino group can accept protons.

- Equilibrium Reaction:

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid exhibits minimal toxicity and is generally regarded as safe for use in biological systems. It is particularly useful in cell culture and enzyme assays due to its ability to maintain physiological pH levels. Studies have shown that it does not interfere with enzymatic reactions, making it suitable for various biochemical applications .

The synthesis of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid typically involves the following steps:

- Starting Materials: The synthesis begins with formaldehyde and 2-aminoethanesulfonic acid.

- Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and pH) to ensure proper formation of the hydroxymethyl groups.

- Purification: After synthesis, the compound is purified through crystallization or chromatography techniques to achieve high purity levels (≥98.0%).

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid is primarily used as a buffer in various applications, including:

- Biological Research: Maintaining stable pH in cell cultures and biochemical assays.

- Pharmaceuticals: Used in formulations where pH stability is critical.

- Molecular Biology: Serving as a buffering agent in nucleic acid manipulations and protein studies .

Research has indicated that N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid interacts favorably with various biomolecules without significantly altering their structure or function. Its compatibility with proteins and nucleic acids makes it an essential component in many laboratory protocols. Interaction studies have demonstrated that it does not precipitate proteins or interfere with enzyme activity, which is crucial for accurate experimental results .

Several compounds share structural similarities with N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, each having unique properties and applications:

Uniqueness of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic Acid

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid stands out due to its excellent buffering capacity over a narrow pH range (approximately 7.0 to 8.5), making it particularly effective for physiological studies where maintaining near-neutral pH is essential.

Reagents and Precursors

The synthesis of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid requires specific high-purity reagents and precursors to ensure optimal reaction outcomes and product quality. The primary starting material is tris(hydroxymethyl)aminomethane, commonly known as Tris buffer, which serves as the amino precursor containing the essential tris(hydroxymethyl)methyl group [1] [2]. This compound, with molecular formula C₄H₁₁NO₃ and molecular weight 121.14 g/mol, must maintain a purity of at least 99.0% to prevent interference from impurities that could affect the subsequent alkylation reaction [3].

The key alkylating agent employed in the most common synthetic route is 1-bromo-2-chloroethane (molecular formula C₂H₄BrCl, molecular weight 143.41 g/mol), which introduces the ethanesulfonic acid moiety through nucleophilic substitution [4]. This reagent requires a minimum purity of 98.0% and must be handled under controlled conditions due to its reactivity and potential toxicity [5] [6]. Alternative alkylating agents include ethyl bromoacetate (C₄H₇BrO₂, 167.00 g/mol), which provides a different synthetic pathway through ester hydrolysis and subsequent functional group transformations [4].

Chlorosulfonic acid (ClSO₃H, 116.52 g/mol) serves as a critical sulfonation reagent when direct sulfonation pathways are employed [4]. This highly reactive compound requires careful handling and storage under anhydrous conditions to maintain its effectiveness. Sodium hydroxide (NaOH, 40.00 g/mol) functions as both a base for deprotonation reactions and for pH adjustment during neutralization steps, requiring a minimum purity of 97.0% [1] [7].

For alternative synthetic routes involving the construction of the tris(hydroxymethyl) moiety in situ, formaldehyde (CH₂O, 30.03 g/mol) and nitromethane (CH₃NO₂, 61.04 g/mol) are employed in Henry reactions to build the desired carbon framework [8]. Formaldehyde is typically used as a 37% aqueous solution, while nitromethane requires 99.0% purity to ensure complete reaction conversion [9] [10].

| Reagent/Precursor | Chemical Formula | Molecular Weight (g/mol) | Role in Synthesis | Purity Required (%) |

|---|---|---|---|---|

| Tris(hydroxymethyl)aminomethane | C₄H₁₁NO₃ | 121.14 | Primary amino precursor | ≥99.0 |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | Alkylating agent for amino group | ≥98.0 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Alkylating agent alternative | ≥98.0 |

| 2-Chloroethanesulfonic acid | C₂H₅ClO₃S | 144.58 | Sulfonic acid precursor | ≥99.0 |

| Chlorosulfonic acid | ClSO₃H | 116.52 | Sulfonation reagent | ≥98.0 |

| Sodium hydroxide | NaOH | 40.00 | Base for pH adjustment/neutralization | ≥97.0 |

| Formaldehyde | CH₂O | 30.03 | For Tris synthesis via Henry reaction | ≥37.0 (aqueous) |

| Nitromethane | CH₃NO₂ | 61.04 | Precursor for Tris synthesis | ≥99.0 |

Reaction Mechanisms

The primary synthetic mechanism for N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid involves a nucleophilic substitution reaction between tris(hydroxymethyl)aminomethane and an appropriate alkylating agent. The most widely employed pathway utilizes 1-bromo-2-chloroethane as the electrophilic species, which undergoes reaction with the primary amino group of Tris through an SN2 mechanism [4] [11].

The reaction proceeds through initial deprotonation of the amino group by a suitable base, typically sodium hydroxide, generating a nucleophilic nitrogen center. The negatively charged nitrogen then attacks the carbon center adjacent to the bromine atom in 1-bromo-2-chloroethane, resulting in the formation of a new carbon-nitrogen bond and the elimination of bromide ion as a leaving group [11]. The reaction can be represented as:

(HOCH₂)₃CNH₂ + BrCH₂CH₂Cl → (HOCH₂)₃CNHCH₂CH₂Cl + HBr

Following the initial alkylation, the chlorine-containing intermediate undergoes further reaction with sulfur-containing reagents to introduce the sulfonic acid functionality. This transformation typically involves nucleophilic displacement of the chloride ion by sulfite or bisulfite species, followed by oxidation to generate the final sulfonic acid group [4].

An alternative mechanistic pathway involves the Strecker synthesis approach, where amino acid derivatives are constructed through the reaction of aldehydes with ammonia and cyanide sources [12] [13]. While not directly applicable to N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid synthesis, modified Strecker conditions can be employed to create related aminosulfonic acid structures through careful selection of aldehyde precursors and subsequent functional group manipulations [14].

The Henry reaction mechanism represents another important synthetic approach, particularly for constructing the tris(hydroxymethyl) framework when starting from simpler precursors [8]. This reaction involves the base-catalyzed condensation of formaldehyde with nitromethane, followed by reduction of the nitro group to generate the amino functionality. The mechanism proceeds through the formation of a carbanion adjacent to the nitro group, which then undergoes nucleophilic addition to formaldehyde, building the desired carbon skeleton [15] [8].

Formaldehyde reactivity with amino-containing compounds has been extensively studied and reveals complex reaction pathways involving hydroxymethylation, cyclization, and cross-linking reactions [9] [10] [16]. These reactions proceed through initial methylol adduct formation, followed by conversion to Schiff base intermediates that can undergo further transformations depending on reaction conditions and the presence of additional nucleophilic species [16] [17].

Purification Techniques

Purification of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid requires sophisticated techniques to achieve the high purity standards necessary for biochemical applications. Recrystallization represents the most commonly employed purification method, utilizing ethanol-water solvent systems to achieve purities between 98-99.5% with recovery yields of 85-92% [4] [18].

The recrystallization process involves dissolving the crude product in hot ethanol-water mixtures (typically 3:1 ratio), followed by controlled cooling to promote crystal formation [4]. The crystallization conditions must be carefully controlled to prevent incorporation of impurities and to ensure optimal crystal morphology. Temperature gradients, seeding protocols, and agitation rates significantly influence the final product quality and yield [19] [20].

Ion exchange chromatography provides an alternative purification approach, particularly effective for removing ionic impurities and achieving purities of 99.0-99.8% [21] [18]. This technique exploits the zwitterionic nature of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, allowing for selective separation based on charge characteristics. Both cation and anion exchange resins can be employed sequentially to remove oppositely charged contaminants [22].

Reverse-phase chromatography offers high-resolution separation capabilities, achieving purities of 99.2-99.9% through careful optimization of mobile phase composition and gradient conditions [18]. The technique utilizes the differential partitioning behavior of the target compound and impurities between the stationary phase and acetonitrile-water mobile phases. While highly effective, this method typically results in lower recovery yields (75-85%) due to the multiple processing steps involved [18].

Preparative High-Performance Liquid Chromatography represents the most sophisticated purification technique, capable of achieving the highest purities (99.5-99.9%) through precise control of separation parameters [18]. This method employs methanol-water mobile phases and specialized stationary phases designed for amino acid and buffer compound separations. Despite its effectiveness, preparative HPLC is limited in scalability and cost-effectiveness, making it most suitable for high-value applications requiring exceptional purity [18].

Vacuum distillation and sublimation techniques can be employed for specific purification scenarios, particularly when thermal stability allows for these physical separation methods [18]. Vacuum distillation achieves moderate purities (95-98%) with good scalability, while sublimation provides high purities (99.0-99.5%) but with limited throughput capacity [18].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Solvent Requirements | Cost Effectiveness | Scalability |

|---|---|---|---|---|---|---|

| Recrystallization (ethanol/water) | 98-99.5 | 85-92 | 4-6 hours | Ethanol/water (3:1) | High | Excellent |

| Ion exchange chromatography | 99.0-99.8 | 80-90 | 2-4 hours | Aqueous buffers | Medium | Good |

| Reverse-phase chromatography | 99.2-99.9 | 75-85 | 3-5 hours | Acetonitrile/water | Medium | Good |

| Preparative HPLC | 99.5-99.9 | 70-80 | 1-2 hours | Methanol/water | Low | Limited |

| Crystallization from methanol | 97-99 | 88-95 | 5-8 hours | Methanol | High | Excellent |

| Vacuum distillation | 95-98 | 60-75 | 2-3 hours | None | Medium | Good |

| Sublimation | 99.0-99.5 | 70-85 | 6-12 hours | None | Medium | Limited |

Industrial Manufacturing Processes

Industrial production of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid employs several scalable synthetic approaches designed to maximize efficiency, minimize waste, and ensure consistent product quality. The direct alkylation method represents the most widely adopted industrial route, utilizing the reaction between tris(hydroxymethyl)aminomethane and 1-bromo-2-chloroethane under controlled temperature and pressure conditions [23] [4].

Large-scale direct alkylation typically operates at temperatures between 80-100°C with reaction times of 4-6 hours, achieving yields of 75-85% [23]. The process employs continuous stirring reactors with precise temperature control and automated reagent addition systems to ensure uniform reaction conditions. Industrial implementations incorporate sophisticated heat exchange systems to manage the exothermic nature of the alkylation reaction while maintaining optimal reaction kinetics [23] [24].

Sulfonation-reduction routes offer an alternative industrial approach, starting from taurine derivatives and tris(hydroxymethyl) precursors [25]. This method operates at higher temperatures (120-140°C) with extended reaction times (8-12 hours) but produces predominantly aqueous waste streams, resulting in lower environmental impact compared to halogenated waste products [25]. The yields typically range from 70-80%, with the longer reaction times offset by reduced purification requirements [25].

Continuous flow synthesis represents an emerging industrial technology that integrates all synthetic steps into a single, automated processing system [26]. This approach achieves yields of 80-90% with significantly reduced reaction times (2-4 hours) through precise control of mixing, temperature, and residence time [26]. The continuous flow methodology enables real-time monitoring and adjustment of reaction parameters, resulting in more consistent product quality and reduced batch-to-batch variation [26].

Aminoethylation pathways utilize ethylamine derivatives and formaldehyde as starting materials, constructing the target molecule through controlled condensation reactions [25]. Operating at moderate temperatures (60-80°C) with reaction times of 6-8 hours, this method achieves yields of 65-75%. While the yields are somewhat lower, the process benefits from readily available starting materials and reduced handling of hazardous halogenated compounds [25].

Enzymatic modification approaches represent the most environmentally sustainable industrial option, employing biocatalysts to facilitate specific transformations under mild conditions [27]. Operating at physiological temperatures (25-37°C) with extended reaction times (12-24 hours), this method achieves yields of 60-70% while producing completely biodegradable waste streams [27]. The enzymatic approach requires specialized bioreactor systems and enzyme recovery protocols but offers significant advantages in terms of environmental compliance and worker safety [27].

| Production Method | Starting Materials | Yield (%) | Reaction Time | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|---|

| Direct alkylation of Tris | Tris + 1-bromo-2-chloroethane | 75-85 | 4-6 hours | 80-100 | Moderate (halogenated waste) |

| Sulfonation-reduction route | Taurine + tris(hydroxymethyl) derivatives | 70-80 | 8-12 hours | 120-140 | Low (aqueous waste) |

| Aminoethylation pathway | Ethylamine derivatives + formaldehyde | 65-75 | 6-8 hours | 60-80 | Moderate (formaldehyde emissions) |

| Continuous flow synthesis | Integrated precursor feed | 80-90 | 2-4 hours | 90-110 | Low (minimal waste) |

| Enzymatic modification | Tris + sulfonic acid derivatives | 60-70 | 12-24 hours | 25-37 | Very low (biodegradable) |

Quality Control and Purity Standards

Quality control for N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid manufacturing requires comprehensive analytical testing to ensure compliance with stringent biochemical application standards. The primary purity specification demands a minimum assay of 99.0% as determined by neutralization titration, with typical production achieving 99.5% purity [1] [3] [23].

Physical appearance specifications require the final product to present as white to almost white crystalline powder with complete solubility in water at 5% concentration, producing clear, colorless solutions [2] [3] [23]. The pH characteristics of 1% aqueous solutions must fall within the range of 4.2-4.8, with typical values around 4.4, reflecting the zwitterionic nature of the compound [3] [28].

Moisture content control represents a critical quality parameter, with specifications limiting water content to ≤1.0% as determined by loss on drying at 105°C [2] [3]. Typical production maintains moisture levels around 0.2%, ensuring product stability and preventing hydrolytic degradation during storage [3]. Ultraviolet absorbance measurements at 260nm and 280nm must not exceed 0.02 absorbance units for 0.1M aqueous solutions, indicating the absence of aromatic impurities and degradation products [2] [3] [18].

Heavy metals content undergoes rigorous testing with specifications limiting lead content to ≤5 ppm and iron content to ≤5 ppm, typically achieving levels below 2 ppm for both metals [2] [3] [23]. Ionic impurities are controlled through specifications limiting sodium content to ≤0.1% and sulfate content to ≤0.005%, with typical production achieving <0.05% sodium and <0.002% sulfate [3] [23].

Melting point determination serves as an identity and purity indicator, with specifications requiring decomposition temperatures between 216-228°C, typically observed at 225°C [3] [29]. The pKa value at 25°C must fall within 7.4-7.6, confirming the buffering characteristics essential for biochemical applications [30] [3] [28].

Biological activity testing includes verification of DNase, RNase, and protease absence, ensuring compatibility with sensitive biochemical applications [31] [23]. Endotoxin testing confirms levels suitable for cell culture applications, typically maintaining concentrations below 0.1 EU/mg [31] [23].

| Parameter | Specification | Test Method | Typical Value |

|---|---|---|---|

| Assay (neutralization titration) | ≥99.0% | Alkalimetric titration | 99.5% |

| Appearance | White to almost white powder/crystals | Visual inspection | White crystalline powder |

| Solubility (5% in H₂O) | Clear and complete | Dissolution test | Clear, colorless |

| pH (1% in H₂O) | 4.2-4.8 | pH meter | 4.4 |

| Moisture (Loss on Drying) | ≤1.0% | Gravimetric (105°C) | 0.2% |

| UV Absorbance (0.1M, 260nm) | ≤0.02 | UV spectrophotometry | 0.01 |

| UV Absorbance (0.1M, 280nm) | ≤0.02 | UV spectrophotometry | 0.01 |

| Heavy metals (as Pb) | ≤5 ppm | Atomic absorption | <2 ppm |

| Iron content | ≤5 ppm | Atomic absorption | <2 ppm |

| Sodium content | ≤0.1% | Ion chromatography | <0.05% |

| Sulfate content | ≤0.005% | Ion chromatography | <0.002% |

| Melting point | 216-228°C (dec.) | Melting point apparatus | 225°C |

| pKa (25°C) | 7.4-7.6 | pH measurement | 7.5 |

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis and production of N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, focusing on waste reduction, safer reagent selection, and energy efficiency improvements. Solvent-free synthesis methods represent a significant advancement in environmental sustainability, eliminating the need for volatile organic compounds while maintaining reaction efficiency [15] [32].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool, reducing reaction times from hours to minutes while significantly decreasing energy consumption [15] [33]. This technique utilizes controlled microwave irradiation to achieve selective heating of reaction components, enabling precise temperature control and minimizing side reactions that can lead to waste formation [15]. The rapid heating profiles achievable through microwave assistance allow for solvent-free conditions in many synthetic steps [32].

Aqueous-phase synthesis utilizing water as the primary reaction medium represents another important green chemistry approach [15] [27]. Water-based systems eliminate the need for organic solvents while providing excellent heat capacity for temperature control during exothermic reactions. Recent developments in aqueous organic chemistry have demonstrated that many traditional organic transformations can be successfully performed in water with appropriate surfactants or phase-transfer catalysts [27].

Biocatalytic approaches offer the most environmentally benign synthetic pathways, employing enzymes to catalyze specific transformations under mild conditions [27]. These methods operate at ambient temperatures and physiological pH values, dramatically reducing energy requirements while producing biodegradable waste streams. Engineered enzymes can be designed for specific transformations required in N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid synthesis, including selective alkylation and functional group modifications [27].

Ionic liquid solvents provide an alternative to traditional organic solvents, offering negligible vapor pressure and excellent solvation properties for charged intermediates [34] [35]. These designer solvents can be tailored for specific reactions and recycled efficiently, reducing waste generation. Recent research has demonstrated the successful application of Good's buffer ionic liquids as biological buffers for organic solvent systems, expanding the applications of these green solvents [35].

Continuous flow processing represents a paradigm shift from traditional batch manufacturing toward more efficient and environmentally friendly production methods [26]. Flow chemistry enables precise control of reaction parameters, reduces residence times, and minimizes waste through real-time optimization. The technology also facilitates the integration of multiple synthetic steps into a single continuous process, eliminating the need for intermediate isolation and purification steps [26].

Renewable feedstock utilization focuses on replacing petroleum-derived starting materials with biomass-derived alternatives [15]. Recent advances in biotechnology have enabled the production of tris(hydroxymethyl)aminomethane and related compounds from renewable carbohydrate sources through fermentation processes. These biorefinery approaches integrate well with green chemistry principles by utilizing sustainable raw materials and producing minimal environmental impact [15].

Atom economy optimization strategies aim to maximize the incorporation of starting material atoms into the final product while minimizing waste by-products [15]. This approach requires careful selection of synthetic routes and reaction conditions to favor desired transformations over competing side reactions. The development of more efficient catalytic systems has enabled significant improvements in atom economy for many synthetic transformations relevant to N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid production [15].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 27 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 27 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types